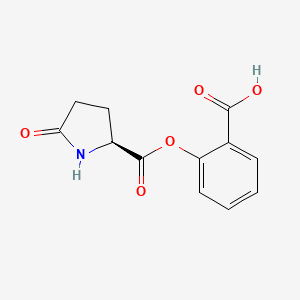
o-Carboxyphenyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Carboxyphenyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C12H11NO5. It is a derivative of 5-oxo-L-proline, which is an optically active form of 5-oxoproline having L-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-L-prolinate typically involves the reaction of 5-oxo-L-proline with o-carboxyphenyl reagents under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: o-Carboxyphenyl 5-oxo-L-prolinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-Carboxyphenyl 5-oxo-L-prolinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of o-Carboxyphenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of products that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-oxo-L-proline: A precursor to o-Carboxyphenyl 5-oxo-L-prolinate, with similar chemical properties but lacking the carboxyphenyl group.
L-proline: A related amino acid that serves as a building block for proteins and has different chemical reactivity.
Pyroglutamylvaline: A derivative of 5-oxo-L-proline with additional functional groups that confer different properties.
Uniqueness: this compound is unique due to the presence of both the carboxyphenyl and 5-oxo-L-proline moieties in its structure
Eigenschaften
CAS-Nummer |
85153-77-1 |
|---|---|
Molekularformel |
C12H11NO5 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxybenzoic acid |
InChI |
InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
InChI-Schlüssel |
QIVGHCRIRZKFKJ-QMMMGPOBSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC=C2C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
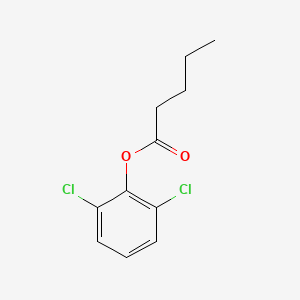
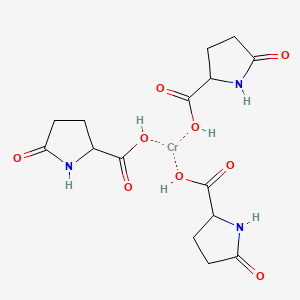
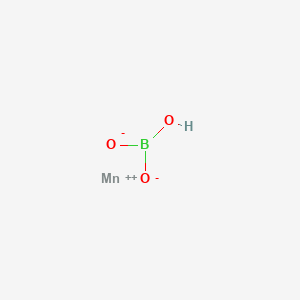
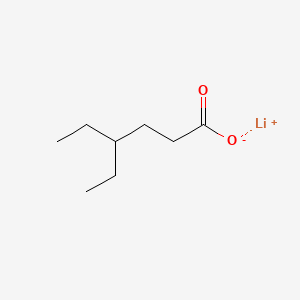

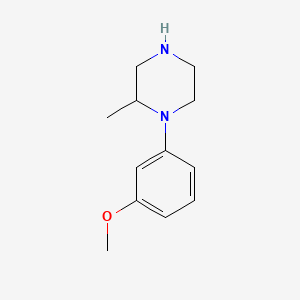
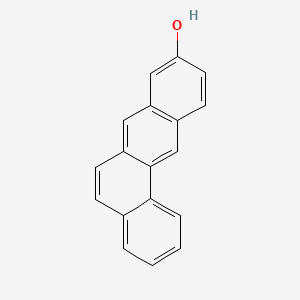

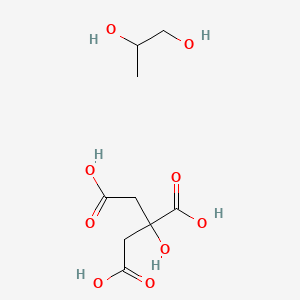
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
